

Application Notes and Protocols for ORM-10962 in Cellular Models

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Compound of Interest

Compound Name: ORM-10962

Cat. No.: B2992674

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Inducing NCX Inhibition with ORM-10962

Introduction:

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). [1] It has demonstrated significant utility in preclinical research for investigating the role of NCX in various cellular processes, particularly in cardiac physiology and pathophysiology. **ORM-10962** inhibits both the forward and reverse modes of NCX, making it a valuable tool for studying the consequences of reduced NCX activity in isolated cells and tissues.[1][2] These application notes provide detailed protocols for utilizing **ORM-10962** to induce NCX inhibition in cellular models, with a focus on cardiac myocytes.

Mechanism of Action:

ORM-10962 directly binds to the NCX protein, impeding the exchange of sodium and calcium ions across the cell membrane. This inhibition leads to alterations in intracellular calcium dynamics. By blocking the primary calcium extrusion pathway in many cell types, particularly during diastolic phases in cardiomyocytes, **ORM-10962** can lead to an accumulation of intracellular calcium.[3] This modulation of calcium homeostasis subsequently affects various downstream signaling pathways and cellular functions, including action potential duration, sarcoplasmic reticulum calcium content, and cellular contractility.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **ORM-10962** based on published studies.

Table 1: Potency of **ORM-10962**

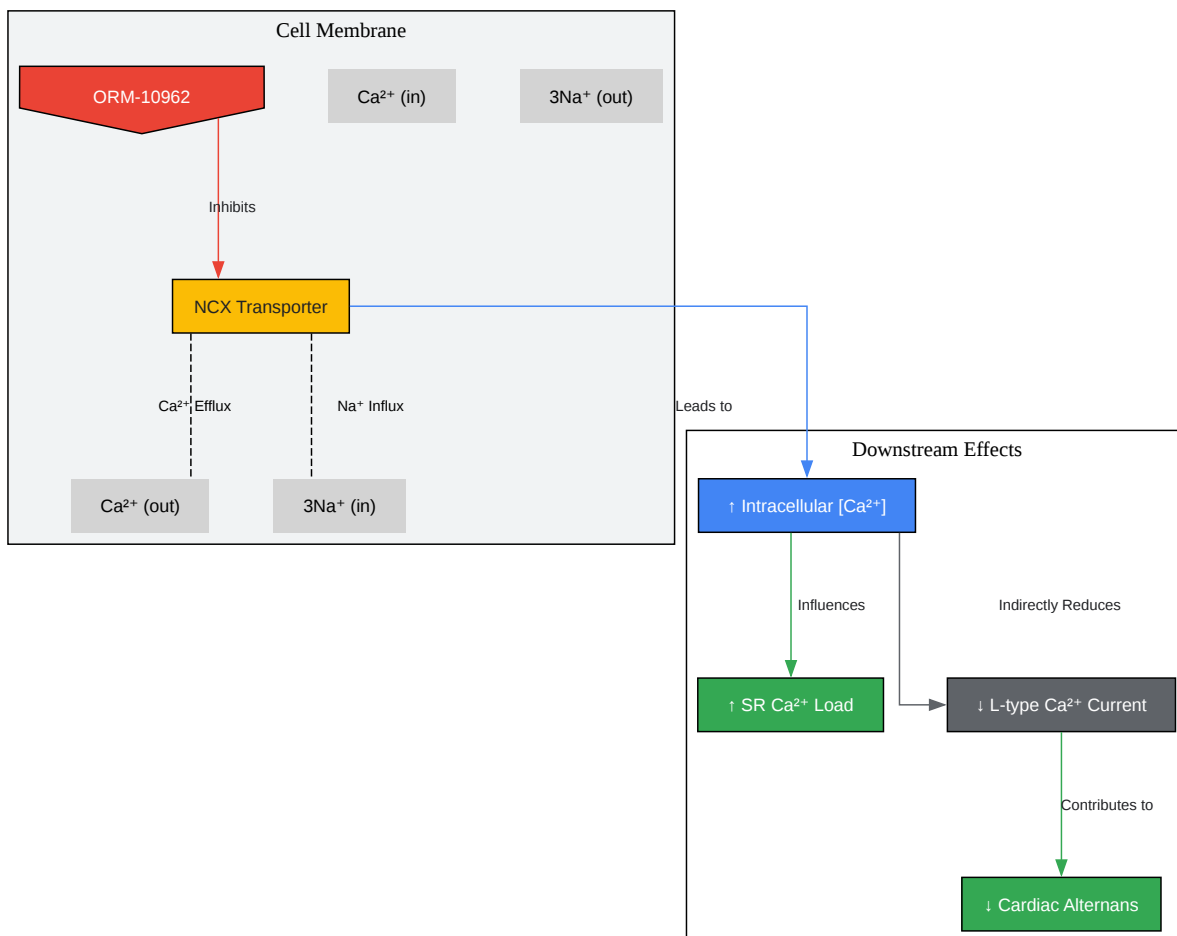
Parameter	Value	Cell Type	Reference
IC50 (Forward Mode)	55 nM	Dog ventricular myocytes	[1] [2]
IC50 (Reverse Mode)	67 nM	Dog ventricular myocytes	[1] [2]

Table 2: Recommended Concentrations for Cellular Assays

Concentration	Application	Cell Type	Expected Effect	Reference
10 nM - 1 μ M	Concentration-dependent NCX current reduction	Dog ventricular myocytes	Progressive inhibition of NCX activity	[1]
1 μ M	Attenuation of cardiac alternans	Canine papillary muscle, isolated ventricular myocytes	Reduction in action potential duration and calcium transient alternans	[4] [5]
1 μ M	Investigation of sinus node pacemaking	Rabbit sinoatrial node cells	Slight reduction in pacemaking cycle length, increase in diastolic Ca ²⁺	[6] [7] [8] [9]
1 μ M	Suppression of delayed afterdepolarizations (DADs)	Dog right ventricular Purkinje fibers	Significant suppression of DAD amplitude	[2]

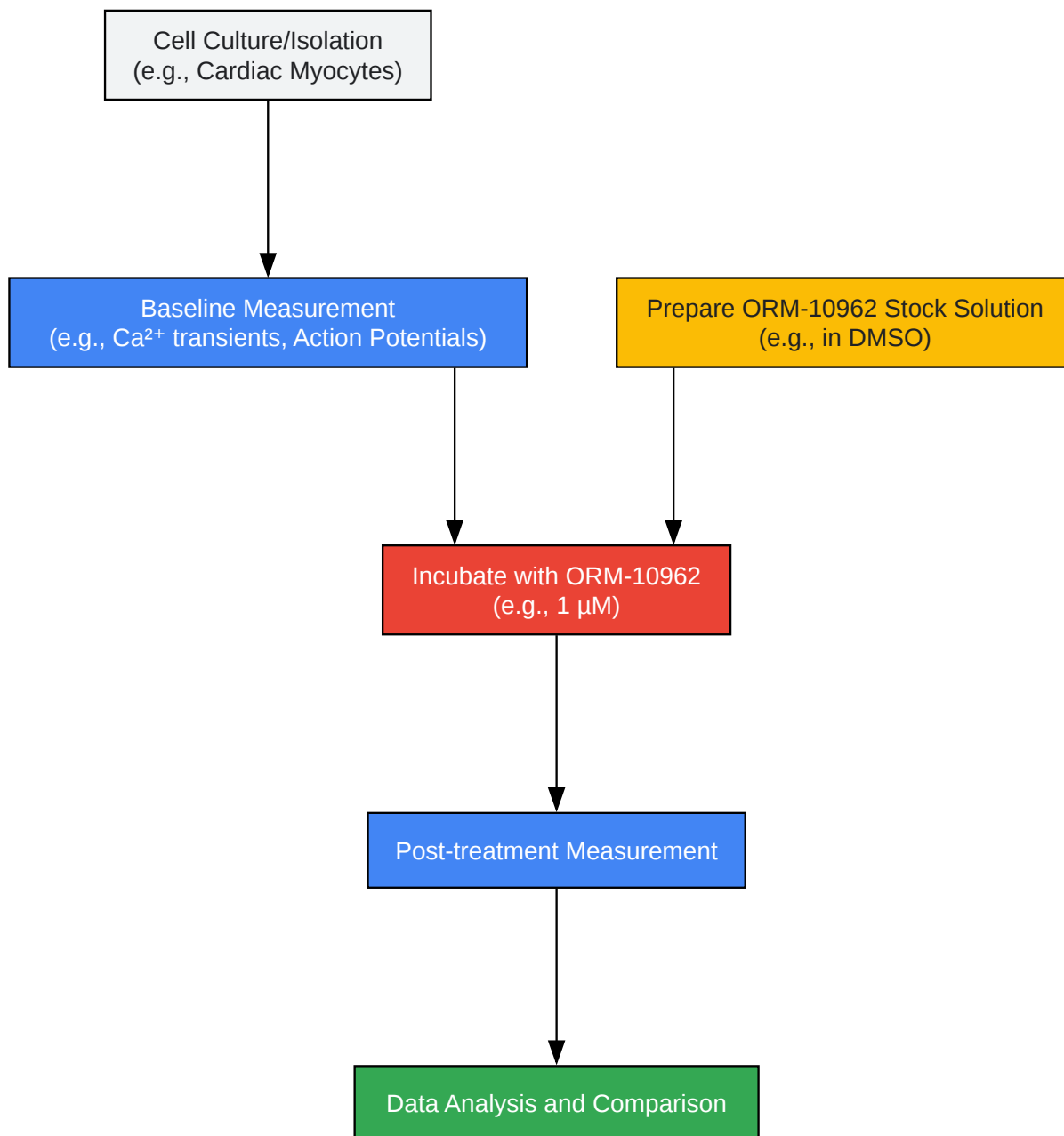
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ORM-10962** and a general workflow for its application in cellular assays.



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Caption: Mechanism of **ORM-10962** action and its downstream effects.



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Caption: General experimental workflow for using **ORM-10962**.

Experimental Protocols

Protocol 1: Assessment of NCX Inhibition on Calcium Transients in Isolated Cardiomyocytes

Objective: To measure the effect of **ORM-10962** on intracellular calcium transients in isolated cardiac myocytes.

Materials:

- Isolated cardiac myocytes (e.g., from rabbit or canine ventricle)
- Tyrode's solution (or appropriate physiological saline)
- **ORM-10962** (MedchemExpress or other supplier)
- Dimethyl sulfoxide (DMSO)
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Confocal microscope with calcium imaging capabilities
- Field stimulation apparatus

Procedure:

- Cell Preparation:
 - Isolate ventricular myocytes using established enzymatic digestion protocols.[\[7\]](#)
 - Allow cells to stabilize in Tyrode's solution at room temperature.
- Fluo-4 AM Loading:
 - Prepare a Fluo-4 AM loading solution (e.g., 1-5 μ M Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).

- Incubate the isolated myocytes in the loading solution for 20-30 minutes at room temperature in the dark.
- Wash the cells twice with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.
- **ORM-10962** Preparation:
 - Prepare a stock solution of **ORM-10962** (e.g., 10 mM in DMSO). Store at -20°C.
 - On the day of the experiment, dilute the stock solution in Tyrode's solution to the desired final concentration (e.g., 1 μ M). Ensure the final DMSO concentration does not exceed 0.1%.
- Calcium Imaging:
 - Transfer the Fluo-4 loaded cells to a perfusion chamber on the stage of the confocal microscope.
 - Pace the myocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular calcium transients.
 - Record baseline calcium transients for a stable period (e.g., 2-5 minutes).
 - Perfuse the chamber with Tyrode's solution containing the desired concentration of **ORM-10962**.
 - Continue recording calcium transients for a sufficient duration to observe the effect of the inhibitor (e.g., 10-15 minutes).
- Data Analysis:
 - Measure the amplitude, duration, and decay kinetics of the calcium transients before and after the application of **ORM-10962**.
 - An increase in the diastolic calcium level and potentially an altered transient amplitude are expected outcomes of NCX inhibition.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Protocol 2: Electrophysiological Measurement of NCX Current Inhibition

Objective: To quantify the inhibitory effect of **ORM-10962** on NCX current using the whole-cell patch-clamp technique.

Materials:

- Isolated cardiac myocytes
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Internal (pipette) solution
- External (bath) solution
- **ORM-10962**
- DMSO

Procedure:

- Solution Preparation:
 - Prepare appropriate internal and external solutions to isolate the NCX current. This typically involves blocking other major ionic currents (e.g., Na⁺, K⁺, Ca²⁺ channels) with specific inhibitors.
 - Prepare **ORM-10962** stock and working solutions as described in Protocol 1.
- Patch-Clamp Recording:
 - Pull patch pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
 - Establish a whole-cell patch-clamp configuration on an isolated myocyte.

- Apply a voltage-clamp protocol designed to elicit NCX current. A common method is a descending voltage ramp (e.g., from +80 mV to -120 mV) to measure the current-voltage relationship.
- Experimental Protocol:
 - Record the baseline NCX current in the control external solution.
 - Perfuse the cell with the external solution containing the desired concentration of **ORM-10962**.
 - After the drug effect has stabilized, record the NCX current again using the same voltage-clamp protocol.
- Data Analysis:
 - Subtract the current recorded in the presence of **ORM-10962** from the baseline current to determine the **ORM-10962**-sensitive current, which represents the NCX current.
 - Plot the current-voltage relationship to visualize the inhibition across different membrane potentials.
 - Calculate the percentage of inhibition at specific voltages.

Selectivity:

ORM-10962 has been shown to be highly selective for NCX. Studies have demonstrated that at concentrations effective for NCX inhibition (e.g., 1 μ M), it does not significantly affect other major cardiac ion channels, including ICa, INa, IK1, IKr, IKs, Ito, and the Na⁺/K⁺ pump.[6] It also does not inhibit the funny current (If).[6]

Conclusion:

ORM-10962 is a valuable pharmacological tool for the targeted inhibition of the sodium-calcium exchanger in cellular models. The protocols outlined above provide a framework for researchers to investigate the role of NCX in various physiological and pathological conditions. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.

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